molecular formula C8H7F3O3S B1655148 3-Tolyl trifluoromethanesulfonate CAS No. 32578-31-7

3-Tolyl trifluoromethanesulfonate

Cat. No. B1655148
CAS RN: 32578-31-7
M. Wt: 240.2 g/mol
InChI Key: JKQWRNLLUVAYLV-UHFFFAOYSA-N
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Description

3-Tolyl trifluoromethanesulfonate, also known as p-Tolyl triflate, is an aryl triflate . It is used in organic synthesis, particularly in the asymmetric α-arylation of ketones and arylation of pyridine N-oxide .


Synthesis Analysis

While specific synthesis methods for 3-Tolyl trifluoromethanesulfonate were not found in the search results, related compounds such as Methyl triflate can be synthesized by treating dimethyl sulfate with triflic acid .


Molecular Structure Analysis

The molecular formula of 3-Tolyl trifluoromethanesulfonate is C8H7F3O3S . The average mass is 240.200 Da and the monoisotopic mass is 240.006805 Da .


Physical And Chemical Properties Analysis

3-Tolyl trifluoromethanesulfonate is a clear liquid . Its boiling point is 115°C . The density is 1.342 g/mL at 25°C . The refractive index n20/D is 1.441 (lit.) .

Safety and Hazards

3-Tolyl trifluoromethanesulfonate is classified as a dangerous substance. It is combustible and toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing cancer . It should be handled with personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

(3-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWRNLLUVAYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341277
Record name Methanesulfonic acid, trifluoro-, 3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tolyl trifluoromethanesulfonate

CAS RN

32578-31-7
Record name Methanesulfonic acid, trifluoro-, 3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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